![molecular formula C14H19ClN2OS B4118687 N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide](/img/structure/B4118687.png)
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide
Overview
Description
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as SN-38, is a potent cytotoxic drug used in cancer treatment. It is a derivative of irinotecan, which is an FDA-approved chemotherapy drug used for the treatment of colorectal cancer.
Mechanism of Action
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide exerts its anti-cancer effects primarily through the inhibition of topoisomerase I. Topoisomerase I is responsible for relieving the torsional strain that occurs during DNA replication and transcription. N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide binds to the enzyme and prevents it from releasing the DNA strand, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have potent anti-cancer effects in a variety of cancer types, including colorectal, lung, and breast cancer. It has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels required for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide has several advantages for use in lab experiments. It is a potent cytotoxic agent, making it useful for studying the effects of DNA damage on cell viability. It is also well-studied, with a large body of literature available on its mechanism of action and anti-cancer effects.
However, N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide also has some limitations. It is highly toxic, requiring careful handling and disposal. It is also expensive, making it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research on N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide. One area of interest is the development of new formulations that can improve its solubility and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide, allowing for more personalized cancer treatment. Finally, there is interest in exploring the potential of N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide in combination with other anti-cancer agents, with the goal of improving treatment outcomes.
Scientific Research Applications
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of topoisomerase I, an enzyme required for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,6-dimethylmorpholine-4-carbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-10-8-17(9-11(2)18-10)14(19)16-7-12-3-5-13(15)6-4-12/h3-6,10-11H,7-9H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSVHGUYUPYWQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2,6-dimethylmorpholine-4-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.